molecular formula C22H21N3O4 B2804544 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 352033-96-6

1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2804544
CAS No.: 352033-96-6
M. Wt: 391.427
InChI Key: GGKGLJQINVQTOG-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with two pharmacologically relevant moieties: a 1,3-benzodioxol-5-ylcarbonyl group and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group. Synthesized as part of a series targeting AMPA receptors, it demonstrated anti-fatigue activity in preclinical studies, with derivative 5b showing strong receptor affinity . Its molecular formula is C₂₄H₂₁N₃O₄, and it is cataloged under CAS 352033-96-6 .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-22(17-6-7-18-19(13-17)28-14-27-18)25-10-8-15(9-11-25)12-20-23-21(24-29-20)16-4-2-1-3-5-16/h1-7,13,15H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKGLJQINVQTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC(=NO2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Piperidine Scaffolds

N-Cyclopropyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12f)

  • Key Differences : Replaces the benzodioxol-5-ylcarbonyl group with a p-tolyloxyacetamide chain.
  • Properties : Higher melting point (113.8–115.2°C) and HPLC purity (94.8%) suggest crystalline stability .
  • Activity: Designed as a non-covalent proteasome inhibitor, highlighting the oxadiazole’s role in enzyme targeting .

1-Isopropyl-3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)urea (14)

  • Key Differences : Urea linker instead of a benzodioxole-carbonyl group.
  • Properties : Lower melting point (87.6–89.1°C) indicates reduced rigidity .
  • Activity : Demonstrates how urea derivatives prioritize solubility over lipophilicity for proteasome inhibition .

4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)

  • Key Differences : Incorporates a trifluoromethylphenyl-oxadiazole and morpholine group.
  • Properties: Subnanomolar potency in GLP-1R modulation due to trifluoromethyl’s electron-withdrawing effects .
  • Activity : Targets diabetes via glucagon-like peptide-1 receptor (GLP-1R), unlike the AMPA focus of the target compound .
Analogues with Varied Aromatic Substituents

(E)-3-(2,4-dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one (A1)

  • Key Differences: Dichlorophenyl and chalcone-like enone structure.
  • Properties : High yield (89%) and crystalline stability (m.p. 154–155°C) .
  • Activity : Likely optimized for anti-inflammatory or antimicrobial applications, leveraging halogenated aryl groups .

1-[(5-Chloro-2-thienyl)methyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine

  • Key Differences : Thienylmethyl substitution instead of benzodioxole-carbonyl.
  • Activity : Structural similarity suggests possible neuroactive applications, though specific targets are unconfirmed .
Melting Points and Solubility
  • The target compound’s benzodioxole group likely increases lipophilicity (clogP ~3.5), favoring blood-brain barrier penetration, whereas urea derivatives (e.g., 14) exhibit lower clogP (~2.1) for improved solubility .
  • Higher melting points in compounds like 12f (113.8–115.2°C) correlate with crystalline stability, critical for formulation .

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